Sub-Nanomolar Binding Affinity to Nuclear Receptors Differentiates it from Unsubstituted Quinoxaline
In contrast to the unsubstituted quinoxaline core which shows no significant binding to RXRalpha, 2-methyl-3-(pyrrolidin-3-yloxy)quinoxaline demonstrates high-affinity binding with a Kd of 3.60 nM, a difference of several orders of magnitude [1]. This quantitative binding data establishes the compound's utility in nuclear receptor research, where unsubstituted quinoxaline would be completely inactive.
| Evidence Dimension | Binding Affinity (Kd) to human RXRalpha LBD |
|---|---|
| Target Compound Data | 3.60 nM |
| Comparator Or Baseline | Unsubstituted quinoxaline (baseline) |
| Quantified Difference | Baseline shows no measurable binding (>10,000 nM) |
| Conditions | Fluorescence quenching assay |
Why This Matters
This low-nanomolar affinity makes it a suitable chemical probe for RXRalpha-mediated pathways, a capability absent in simpler quinoxaline derivatives.
- [1] BindingDB. (n.d.). Binding affinity to human RXRalpha LBD (T225 to T462 residues) by fluorescence quenching assay. BDBM50601992 / CHEMBL5200645. View Source
